1-(2-Deuteriooxyethoxy)butane
Overview
Description
1-(2-Deuteriooxyethoxy)butane is a deuterated organic compound with the molecular formula C₆H₁₃DO₂ It is characterized by the presence of a deuterium atom, which is an isotope of hydrogen, replacing one of the hydrogen atoms in the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deuteriooxyethoxy)butane typically involves the deuteration of 2-butoxyethanol. The process can be carried out using deuterium oxide (D₂O) as the deuterium source. The reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of deuterium gas (D₂) instead of deuterium oxide can also be considered for large-scale production, as it may offer cost advantages and improved efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Deuteriooxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can replace the deuteriooxy group with other functional groups using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium iodide (NaI) in acetone under reflux conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the deuteriooxy group.
Scientific Research Applications
1-(2-Deuteriooxyethoxy)butane has several applications in scientific research:
Chemistry: Used as a deuterated solvent or reagent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may exhibit improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1-(2-Deuteriooxyethoxy)butane involves the interaction of the deuterium atom with various molecular targets. Deuterium, being heavier than hydrogen, forms stronger bonds, which can lead to changes in reaction kinetics and stability. This isotopic effect is exploited in studies to understand reaction pathways and to develop compounds with improved properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethoxy)butane: The non-deuterated analog of 1-(2-Deuteriooxyethoxy)butane.
1-(2-Methoxyethoxy)butane: A compound with a methoxy group instead of a deuteriooxy group.
1-(2-Ethoxyethoxy)butane: A compound with an ethoxy group instead of a deuteriooxy group.
Uniqueness
This compound is unique due to the presence of the deuterium atom, which imparts distinct properties such as increased bond strength and altered reaction kinetics. These properties make it valuable in research applications where isotopic labeling is required.
Properties
IUPAC Name |
1-(2-deuteriooxyethoxy)butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOYUHQDCAZBD-WHRKIXHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583600 | |
Record name | 2-Butoxyethan-1-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139754-38-4 | |
Record name | 2-Butoxyethan-1-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butoxyethan(ol-d) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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